molecular formula C12H17ClO B1427603 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol CAS No. 1742-38-7

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol

Cat. No. B1427603
CAS RN: 1742-38-7
M. Wt: 212.71 g/mol
InChI Key: PIHOXKQVGZHOBK-UHFFFAOYSA-N
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Description

Organic compounds like this one are typically described in terms of their molecular formula, structure, and functional groups. The compound you mentioned appears to be an alcohol with a complex organic structure.



Synthesis Analysis

The synthesis of organic compounds involves a series of chemical reactions, often involving catalysts and specific conditions of temperature and pressure. The exact process would depend on the specific structure of the compound.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of organic compounds.



Chemical Reactions Analysis

This involves studying the reactions that the compound can participate in. This can be influenced by factors such as the functional groups present in the molecule and the conditions under which the reaction is carried out.



Physical And Chemical Properties Analysis

This could include studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Scientific Research Applications

Synthesis Methods and Catalytic Applications

The research on 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol spans across various chemical synthesis methods and catalytic applications, including the development of innovative strategies for protecting sulfonic acids using the safety-catch principle, which simplifies the synthesis process for taurine derivatives (Seeberger, Griffin, Hardcastle, & Golding, 2007). Moreover, this compound has been a cornerstone in the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, highlighting its role in pharmacological research and as a potential drug lead (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).

Material Science and Polymerization Catalysts

In material science, derivatives of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol have been used to develop new olefin polymerization catalysts based on nickel(II) and palladium(II) complexes, demonstrating the compound's versatility in synthesizing polymers with specific properties (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Photophysics and Photochemistry

The compound's derivatives have also been investigated in studies focusing on the dynamics of dimethylbutanols in plastic crystalline phases, offering insights into the solid-state polymorphism and molecular dynamics relevant to material science (Carignani, Forte, Juszyńska-Gałązka, Gałązka, Massalska-arodź, Mandoli, Geppi, & Calucci, 2018). Additionally, the photogeneration and reactivity of related aryl cations highlight the compound's applicability in synthesizing arylated products through photochemical reactions (Protti, Fagnoni, Mella, & Albini, 2004).

Catalytic and Kinetic Studies

Catalytic reactions involving ketones or enol acetates have been performed using derivatives of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol, demonstrating the compound's efficacy in asymmetrically transforming ketones to chiral acetates with high optical purities, thereby showcasing its potential in catalytic synthesis (Jung, Koh, Kim, & Park, 2000).

Novel Metal Complexes and Cytotoxic Activity

Research into metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has shown potential CDK8 kinase inhibitor properties, with studies revealing the synthesis, characterization, and cytotoxic activity of these complexes as potential anti-tumor agents (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of chemicals, including physical, health, and environmental hazards. They also provide recommendations on how to handle and store the chemicals safely.


Future Directions

This could involve looking at potential applications of the compound, based on its properties and biological activity. It could also involve studying ways to improve the synthesis of the compound or to modify its structure to enhance its properties or activity.


Please note that this is a general overview and the specific details would depend on the exact nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-9(2)12(3,14)8-10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHOXKQVGZHOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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